molecular formula C7H4Cl2F3N B1458232 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine CAS No. 1227570-84-4

6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine

Cat. No. B1458232
M. Wt: 230.01 g/mol
InChI Key: FQIAUXNJSLDTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine, also known as 6-chloro-3-CM-2-TFMP, is a useful and versatile compound used in a wide range of scientific research applications. It is a colorless, odorless, and crystalline solid with a molecular weight of 225.54 g/mol. It is an important intermediate in organic synthesis and is used in the synthesis of a variety of organic compounds. 6-chloro-3-CM-2-TFMP is also used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridineM-2-TFMP is widely used in scientific research applications. It is commonly used as an intermediate in the synthesis of a variety of organic compounds. It is also used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been used in the synthesis of various heterocyclic compounds, such as pyrrolidines and pyridines.

Mechanism Of Action

6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridineM-2-TFMP is a versatile compound that can be used in a variety of scientific research applications. Its main mechanism of action is through its ability to act as an intermediate in the synthesis of a variety of organic compounds. It can also be used as a catalyst in the synthesis of heterocyclic compounds, such as pyrrolidines and pyridines.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridineM-2-TFMP are not well understood. However, it is known to be relatively non-toxic and has low acute toxicity. It is also known to be stable in aqueous solutions and is not easily degraded.

Advantages And Limitations For Lab Experiments

6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridineM-2-TFMP has several advantages for lab experiments. It is a versatile compound that can be used in a variety of scientific research applications. It is also relatively non-toxic and has low acute toxicity. Furthermore, it is stable in aqueous solutions and is not easily degraded. However, it is important to note that the biochemical and physiological effects of 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridineM-2-TFMP are not well understood and should be taken into consideration when using this compound in lab experiments.

Future Directions

There are several potential future directions for 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridineM-2-TFMP. First, further research is needed to better understand its biochemical and physiological effects. Second, it could be used in the development of new pharmaceuticals and agrochemicals. Third, it could be used as a catalyst in the synthesis of heterocyclic compounds, such as pyrrolidines and pyridines. Fourth, it could be used in the synthesis of other organic compounds. Fifth, it could be used as an intermediate in the synthesis of a variety of organic compounds. Finally, it could be used as a starting material for the synthesis of other compounds.

properties

IUPAC Name

6-chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIAUXNJSLDTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214533
Record name 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine

CAS RN

1227570-84-4
Record name 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227570-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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